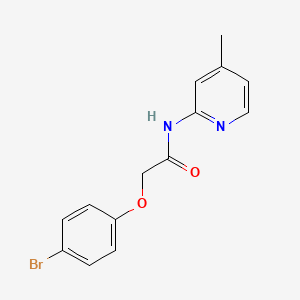methyl]-4-nitrobenzenesulfonamide](/img/structure/B5823636.png)
N-[[(4,7-dimethyl-2-quinazolinyl)amino](imino)methyl]-4-nitrobenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[[(4,7-dimethyl-2-quinazolinyl)amino](imino)methyl]-4-nitrobenzenesulfonamide, also known as PD173074, is a small molecule inhibitor that targets the fibroblast growth factor receptor (FGFR). The FGFR signaling pathway is involved in a variety of cellular processes, including cell proliferation, differentiation, and survival. PD173074 has been extensively studied for its potential therapeutic applications in cancer and other diseases.
Wirkmechanismus
N-[[(4,7-dimethyl-2-quinazolinyl)amino](imino)methyl]-4-nitrobenzenesulfonamide works by inhibiting the activity of FGFR, which is overexpressed in many types of cancer. By blocking FGFR signaling, this compound can inhibit cell proliferation and induce apoptosis in cancer cells. In addition, this compound has been shown to inhibit angiogenesis, which is the process by which new blood vessels are formed to supply nutrients to tumors.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. In addition to its anti-cancer properties, it has been shown to have anti-inflammatory effects and to inhibit the growth of fibroblasts. This compound has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
N-[[(4,7-dimethyl-2-quinazolinyl)amino](imino)methyl]-4-nitrobenzenesulfonamide has several advantages for use in laboratory experiments. It is a small molecule inhibitor, which makes it easy to use in cell culture and animal studies. It is also relatively stable and can be stored for long periods of time. However, this compound has some limitations as well. It is not very soluble in water, which can make it difficult to work with in some experiments. In addition, it has a relatively short half-life in vivo, which can limit its effectiveness in animal studies.
Zukünftige Richtungen
There are several future directions for research on N-[[(4,7-dimethyl-2-quinazolinyl)amino](imino)methyl]-4-nitrobenzenesulfonamide. One area of interest is the development of more potent and selective FGFR inhibitors. Another area of interest is the investigation of this compound's potential use in combination with other cancer therapies, such as chemotherapy and radiation therapy. Finally, further research is needed to fully understand the mechanisms of action and potential side effects of this compound in vivo.
Synthesemethoden
N-[[(4,7-dimethyl-2-quinazolinyl)amino](imino)methyl]-4-nitrobenzenesulfonamide can be synthesized using a variety of methods. One common method involves the reaction of 4-nitrobenzenesulfonyl chloride with 4,7-dimethyl-2-aminomethylquinazoline in the presence of a base such as triethylamine. The resulting intermediate is then reacted with an imine to produce the final product.
Wissenschaftliche Forschungsanwendungen
N-[[(4,7-dimethyl-2-quinazolinyl)amino](imino)methyl]-4-nitrobenzenesulfonamide has been extensively studied for its potential therapeutic applications in cancer and other diseases. In particular, it has shown promise in the treatment of various types of cancer, including breast, lung, and prostate cancer. This compound has also been investigated for its potential use in treating other conditions, such as osteoarthritis and pulmonary fibrosis.
Eigenschaften
IUPAC Name |
1-(4,7-dimethylquinazolin-2-yl)-2-(4-nitrophenyl)sulfonylguanidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N6O4S/c1-10-3-8-14-11(2)19-17(20-15(14)9-10)21-16(18)22-28(26,27)13-6-4-12(5-7-13)23(24)25/h3-9H,1-2H3,(H3,18,19,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZMKBMQRQHHQAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC(=NC(=C2C=C1)C)NC(=NS(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-])N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=NC(=NC(=C2C=C1)C)N/C(=N/S(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-])/N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N6O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N'-[(5-bromo-2-furoyl)oxy]-2-(1-naphthyl)ethanimidamide](/img/structure/B5823562.png)
![3-[2-(cyclopentylamino)-2-oxoethyl]-5-methyl-4-oxo-N-phenyl-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B5823571.png)

![methyl 4-{2-cyano-3-[(3,4-dimethylphenyl)amino]-3-oxo-1-propen-1-yl}benzoate](/img/structure/B5823576.png)
![N'-{[2-(4-chlorophenoxy)-2-methylpropanoyl]oxy}-4-iodobenzenecarboximidamide](/img/structure/B5823581.png)

![ethyl 4-[({[2-(4-fluorophenyl)ethyl]amino}carbonyl)amino]benzoate](/img/structure/B5823588.png)
![N-[4-(1-azepanylcarbonyl)phenyl]-2-furamide](/img/structure/B5823604.png)



![4-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]pyridine](/img/structure/B5823641.png)
![3-methyl-N-[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]butanamide](/img/structure/B5823646.png)
![ethyl 2-{[(4-fluorophenyl)acetyl]amino}benzoate](/img/structure/B5823650.png)
